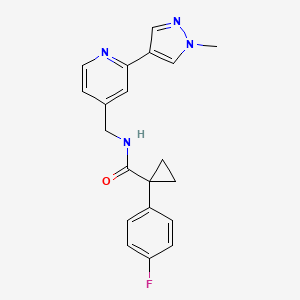

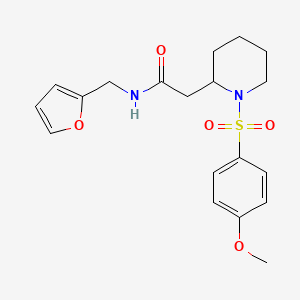

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

PET Imaging and Neuroinflammation

A significant application of furan-2-carboxamide derivatives is in the field of positron emission tomography (PET) imaging, especially for targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) in the brain. CSF1R is a critical marker for microglia, which plays a vital role in neuroinflammation associated with various neuropsychiatric disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The development of [11C]CPPC, a PET radiotracer specific for CSF1R, exemplifies the utility of these compounds in noninvasively imaging reactive microglia and disease-associated microglia, aiding in the understanding and treatment of neuroinflammation. This application is essential for developing new therapeutics targeting CSF1R and for measuring drug target engagement in neuroinflammatory diseases (Horti et al., 2019).

Chemical Synthesis and Structural Analysis

Furan-2-carboxamide derivatives are also crucial in synthetic chemistry, offering a template for creating a wide array of organic ligands. These compounds exhibit diverse chelating properties and have been utilized in the synthesis of transition metal complexes, which are explored for their antimicrobial activities. The study by Patel (2020) demonstrates the synthesis and characterization of such complexes, highlighting their potential in designing new antimicrobial agents. This research underscores the versatility of furan-2-carboxamide derivatives in creating structurally diverse compounds with significant biological activities.

Pharmacological Research

In pharmacological research, furan-2-carboxamide derivatives have been investigated for their potential as therapeutic agents. For example, the synthesis and evaluation of novel compounds as urotensin-II receptor antagonists have been reported, with promising results in terms of potency and selectivity. This research indicates the potential of furan-2-carboxamide derivatives in developing new treatments for diseases associated with the urotensin-II receptor, such as cardiovascular diseases (Lim et al., 2019).

Future Directions

The future directions for research on “N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide” could include further studies on its synthesis, properties, and potential applications. Given the anti-tubercular activity of related compounds , it could be interesting to explore whether this compound has similar properties.

Mechanism of Action

Target of Action

It is known that similar compounds have shown a broad spectrum of biological activities .

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

Piperidine-containing compounds, which share structural similarities with this compound, are known to be important synthetic medicinal blocks for drug construction .

Result of Action

Similar compounds have been found to possess various biological activities .

Action Environment

It is known that the environment can significantly impact the action of similar compounds .

properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(14-4-3-11-21-14)18-12-13-6-9-19(10-7-13)15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVBOBZULAJOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696249.png)

![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)

![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)

![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)